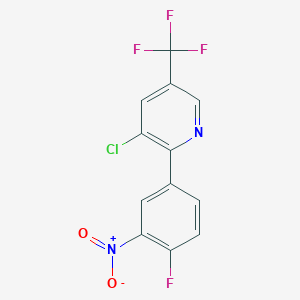

3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine

Descripción

3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine is a heteroaromatic compound featuring a pyridine backbone substituted with a trifluoromethyl group at position 5, a chlorine atom at position 3, and a 4-fluoro-3-nitrophenyl moiety at position 2. This structure combines electron-withdrawing groups (Cl, CF₃, NO₂, F) that enhance its stability and reactivity in chemical and biological contexts.

Propiedades

IUPAC Name |

3-chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5ClF4N2O2/c13-8-4-7(12(15,16)17)5-18-11(8)6-1-2-9(14)10(3-6)19(20)21/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGUTOMEZLAMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5ClF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, fluoro, nitro, and trifluoromethyl groups through various substitution reactions.

For example, a possible synthetic route might involve:

Nitration: Introducing the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Adding the chloro and fluoro groups through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.

Trifluoromethylation: Introducing the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could replace the halogen atoms with other functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 336.62 g/mol. Its structure includes a pyridine ring substituted with chlorine, fluorine, and nitro groups, which enhances its reactivity and specificity in biological applications . The presence of trifluoromethyl groups also contributes to its lipophilicity, making it suitable for drug design and development.

Medicinal Chemistry

- Anticancer Agents : Research indicates that derivatives of pyridine compounds, including 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine, exhibit cytotoxic activity against various cancer cell lines. The incorporation of nitro groups is known to enhance biological activity through metabolic activation .

- Antimicrobial Activity : Studies have shown that similar compounds exhibit promising antimicrobial properties. The introduction of trifluoromethyl groups can increase the potency against resistant bacterial strains, making this compound a candidate for further investigation as an antimicrobial agent .

Material Science

- Fluorinated Polymers : The compound can be used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability. These materials have applications in coatings, adhesives, and electronic devices .

- Dyes and Pigments : Due to its vibrant color properties imparted by the nitrophenyl group, this compound can be explored as a precursor for synthesizing dyes and pigments used in textiles and plastics .

Agricultural Chemistry

- Pesticides : Compounds with similar structures are often explored for their potential as agrochemicals. The unique electronic properties of this compound may enhance its effectiveness as a pesticide or herbicide by targeting specific biochemical pathways in pests.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the synthesis of various pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University focused on the antimicrobial efficacy of fluorinated pyridines. The study found that the compound exhibited strong inhibitory effects against Gram-positive bacteria, suggesting its potential use as a new class of antibiotics.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups could allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparación Con Compuestos Similares

Key Compounds:

3-Chloro-2-(trifluoromethyl)pyridine (Compound 19, ) Structure: Lacks the 4-fluoro-3-nitrophenyl group. Properties: Simpler structure (MW: 181) with a single trifluoromethyl group. Exhibits distinct NMR shifts (δ 8.41 ppm for pyridine protons) due to reduced conjugation .

- Structure : Features a hydrazinyl-pyrrole substituent instead of the 4-fluoro-3-nitrophenyl group.

- Application : Acts as an IGF-1 inhibitor, highlighting how heterocyclic substituents can modulate biological activity .

- Structure : Contains dinitro and trifluoromethyl groups on adjacent phenyl and pyridine rings.

- Application : Used as a fungicide, with metabolites (AMPA, DAPA) showing environmental persistence. The nitro groups in the target compound may similarly influence degradation pathways .

Physical Properties and Stability

*Estimated based on structural analogs.

- The target compound’s trifluoromethyl and nitro groups likely increase hydrophobicity and thermal stability compared to simpler analogs like Compound 19 .

- Melting points vary significantly with substituents: Electron-withdrawing groups (e.g., nitro in 7e) raise melting points, while bulky alkyl chains (e.g., in 7a) lower them .

Actividad Biológica

3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine, also known as CFTNPO, is a heterocyclic compound with significant potential in pharmaceutical applications. Its molecular formula is C12H5ClF4N2O3, and it has garnered attention due to its unique structural features and biological activities.

- Molecular Weight : 336.62 g/mol

- Purity : Generally around 95%

- IUPAC Name : 3-chloro-2-(4-fluoro-3-nitrophenyl)-1-oxido-5-(trifluoromethyl)pyridin-1-ium

Biological Activity Overview

CFTNPO exhibits various biological activities, primarily focusing on anti-inflammatory, antibacterial, and anticancer properties. These activities are often linked to its structural components, particularly the presence of the trifluoromethyl group and the nitro-substituted phenyl ring.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyridine compounds, including CFTNPO, can significantly inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For example, a study indicated that exposure to certain pyridine derivatives led to a marked decrease in iNOS and COX-2 mRNA expressions compared to standard anti-inflammatory drugs like indomethacin .

Antibacterial Activity

CFTNPO has demonstrated promising antibacterial properties against various bacterial strains. Research indicates that the introduction of halogen atoms (like chlorine and fluorine) enhances the antibacterial activity of pyridine derivatives. For instance, compounds similar to CFTNPO have shown higher efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency .

Anticancer Activity

The anticancer potential of CFTNPO has been explored through various in vitro studies. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage .

Case Studies

-

Anti-inflammatory Study :

- Objective : Evaluate the anti-inflammatory effects of pyridine derivatives.

- Findings : Compounds similar to CFTNPO showed a significant reduction in COX-2 levels in human cell lines, suggesting a potential therapeutic application in inflammatory diseases.

-

Antibacterial Study :

- Objective : Assess antibacterial activity against gram-positive and gram-negative bacteria.

- Findings : The compound exhibited MIC values lower than those of traditional antibiotics, indicating its effectiveness as an antibacterial agent.

-

Anticancer Study :

- Objective : Investigate cytotoxic effects on cancer cell lines.

- Findings : CFTNPO analogs induced apoptosis in MCF-7 cells with IC50 values in the low micromolar range, demonstrating significant anticancer potential.

Data Table: Biological Activities of CFTNPO

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step strategies:

- Chlorination and Trifluoromethylation : Initial steps often include chlorination of a pyridine ring followed by trifluoromethyl group introduction via methods like copper-mediated reactions or photochemical trifluoromethylation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling or Pd-catalyzed C–H arylation can attach aryl groups (e.g., 4-fluoro-3-nitrophenyl) to the pyridine core. For example, using arylboronic acids with Pd catalysts under optimized conditions (e.g., K₂CO₃, toluene/MeOH/water, 110°C) .

- Purification : Silica gel column chromatography with solvent gradients (e.g., petroleum ether/ethyl acetate) is standard for isolating intermediates and final products .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming substituent positions and electronic environments. For example, the trifluoromethyl group shows distinct ¹⁹F signals near -60 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistent melting points (e.g., 122–124°C for derivatives) confirm purity .

Advanced Research Questions

Q. What challenges arise when introducing the trifluoromethyl group, and how can they be mitigated?

Challenges include poor regioselectivity and stability of intermediates. Solutions:

- Copper-Mediated Trifluoromethylation : Using Cu(I)-CF₃ complexes improves selectivity for pyridine derivatives .

- Photochemical Methods : UV irradiation with CF₃I or CF₃SO₂Cl enhances trifluoromethyl group incorporation under mild conditions .

- Electron-Deficient Substrates : Activating the pyridine ring with electron-withdrawing groups (e.g., nitro) facilitates trifluoromethylation .

Q. How do electron-withdrawing groups (EWGs) influence cross-coupling reactivity?

EWGs (e.g., -NO₂, -CF₃) on the pyridine ring:

- Enhance Electrophilicity : Facilitate nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions .

- Modulate Pd-Catalyzed Reactions : The nitro group directs C–H arylation to specific positions, as seen in PdCl(C₃H₅)(dppb)-catalyzed systems .

- Impact Reaction Kinetics : EWGs can slow coupling rates, requiring higher temperatures (e.g., 110°C) or longer reaction times .

Q. What strategies optimize yield and purity during synthesis?

- Reagent Stoichiometry : Excess arylboronic acids (1.25 eq) improve coupling efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation, while toluene/MeOH/water mixtures stabilize Pd catalysts .

- Purification Protocols : Gradient elution in column chromatography minimizes co-elution of byproducts .

Q. How do structural modifications affect biological activity in agrochemical applications?

Derivatives with substituents like benzyloxy or trifluoromethoxy groups exhibit enhanced herbicidal activity:

- Substituent Position : Meta-substituted aryl groups improve lipid membrane penetration, as seen in compounds like 7e (71.8% yield, 122–124°C mp) .

- Electron-Withdrawing Effects : Nitro groups increase oxidative stability, while trifluoromethoxy enhances bioavailability .

- Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., 7i vs. 7j) reveals optimal moieties for target enzyme inhibition .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in reaction yields across studies?

- Control Experiments : Replicate conditions from literature (e.g., Pd catalyst loading, solvent ratios) to identify variables .

- Analytical Cross-Check : Use HPLC or GC-MS to quantify byproducts and assess reaction completeness .

- Computational Modeling : DFT calculations can predict regioselectivity and explain yield variations in trifluoromethylation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.